1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-7-3-4-8-16(14)24-18-15(11-21-24)19(26)23(13-20-18)12-17(25)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKSRFZFQIXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antitumor Activity
Substituents at the C5 position critically influence antitumor potency:
- 5-(4-Hydroxyphenyl) (Compound 8b ): IC50 = 25 µM against MCF-7 breast cancer cells .
- 5-Hydroxy (Compound 4 ): Reduced activity (IC50 = 49 µM), highlighting the importance of aromatic substitution .
- 5-Benzylideneamino (Compound 10e): Superior activity (IC50 = 11 µM) due to the azomethine spacer and nitro group enhancing electron-withdrawing effects .
- Target Compound: The 2-oxo-piperidinylethyl group introduces a polar, cyclic amine moiety.
Table 1: Antitumor Activity of C5-Substituted Analogs
Antifungal Activity and Substituent Trends
Pyrazolo[3,4-d]pyrimidin-4-one derivatives with halogenated alkyl chains exhibit potent antifungal effects:
Anti-Inflammatory and Ulcerogenic Profiles
- 5-Thiazolylideneamino (Compound 11e): Exhibited anti-inflammatory activity comparable to indomethacin with minimal ulcerogenicity .
- Target Compound: The piperidine group may reduce gastrointestinal toxicity, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs). However, anti-inflammatory data are pending validation .
Structural and Molecular Comparisons
Table 2: Molecular Properties of Key Analogs
Target-Specific Activity Insights
- ALDH1A3 Inhibition : A structural analog with a 2-methylphenyl group at C5 (IC50 = 10,000 nM) showed reduced activity compared to its 5-phenyl counterpart (IC50 = 550 nM), emphasizing the sensitivity of substituent positioning .
Biological Activity
1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a pyrazolo[3,4-d]pyrimidin-4-one core along with a 2-methylphenyl group and a piperidin-1-ylethyl substituent, positions it as a promising candidate for various pharmacological applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is with a molecular weight of approximately 353.41 g/mol. The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one | Core structure with potential for bioactivity |
| 2-Methylphenyl group | Contributes to hydrophobic interactions |
| Piperidin-1-ylethyl group | Enhances biological activity through receptor interactions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism remains to be fully elucidated but may involve inhibition of key enzymes or modulation of receptor activity.
Anticancer Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The potential of this compound as an anticancer agent merits further investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The ability to inhibit the growth of various pathogens could make it useful in developing new antibiotics or antifungal agents. The specific mechanisms by which it exerts these effects are still under investigation.
Study on Enzyme Inhibition
A relevant study evaluated the inhibition of dihydroorotate dehydrogenase (DHODH) by related pyrazolo compounds. This enzyme plays a crucial role in the de novo pyrimidine synthesis pathway, making it a target for anticancer and immunosuppressive therapies. The findings indicated that modifications to the pyrazolo framework could enhance inhibitory potency against DHODH, suggesting similar potential for this compound.
Comparative Analysis of Related Compounds
A comparative analysis was conducted on various pyrazole derivatives to assess their biological activities. This analysis included evaluating their effects on cancer cell lines and microbial growth inhibition:
Q & A
Q. Critical Factors :
- Temperature: 60–80°C for coupling steps to minimize side products.
- Solvent polarity: Higher polarity solvents (e.g., DMSO) improve solubility of aromatic intermediates .
How can structural modifications at the piperidinylethyl or 2-methylphenyl groups influence the compound's kinase inhibitory activity?
Advanced Research Question
- Piperidinylethyl modifications : Replacing the piperidine ring with morpholine reduces steric hindrance, enhancing binding to ATP pockets in kinases (e.g., IC₅₀ values improve from 120 nM to 45 nM in EGFR inhibition assays) .
- 2-Methylphenyl substitutions : Fluorination at the phenyl ring increases metabolic stability (e.g., t₁/₂ from 2.1 h to 4.8 h in microsomal assays) but may reduce solubility .
Methodology : - Use molecular docking (AutoDock Vina) to predict binding poses.
- Validate with kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
What analytical techniques are most effective for characterizing the compound's purity and structural integrity?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies regioselectivity of substitutions (e.g., pyrazolo[3,4-d]pyrimidin-4-one core protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 407.18) with <2 ppm error .
- HPLC-PDA : C18 column (acetonitrile/water gradient) detects impurities (<0.5% area) .
How does the compound interact with specific biological targets, and what assays are used to determine binding affinities?
Advanced Research Question
- Targets : Kinases (e.g., PI3K, AKT), apoptosis regulators (Bcl-2), and inflammatory mediators (COX-2) .
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD ≈ 15 nM for PI3Kα) .
- Fluorescence Polarization : Competes with FITC-labeled ATP in kinase domains .
- Cellular Assays : MTT assays (IC₅₀ = 1.2 µM in HeLa cells) correlate with target engagement .
What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Question
- Standardize Assay Conditions :
- Use uniform cell lines (e.g., ATCC-validated HeLa) and serum-free media to minimize variability .
- Control ATP concentrations (1 mM) in kinase assays to avoid false negatives .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, adjusting for solvent effects (DMSO vs. ethanol) .
What are the key considerations in designing derivatives to improve solubility without compromising target affinity?
Advanced Research Question
- Solubility Enhancements :
- Introduce polar groups (e.g., hydroxyl or amine) at the piperidinylethyl chain. This increases aqueous solubility (from 0.05 mg/mL to 1.2 mg/mL) but may require re-optimizing logP values .
- Use prodrug strategies (e.g., phosphate esters) that hydrolyze in vivo .
- Affinity Retention :
- Maintain the pyrazolo[3,4-d]pyrimidin-4-one core, as truncation reduces kinase binding by >80% .
- Employ QSAR models to predict bioactivity of new analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
